Quercetin 7,4'-diglucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

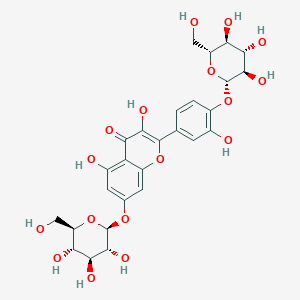

Quercetin 7,4'-di-O-beta-D-glucoside is a quercetin O-glucoside that is quercetin with two beta-D-glucosyl residues attached at positions 7 and 4'. It has a role as a plant metabolite. It is a beta-D-glucoside, a member of flavonols, a monosaccharide derivative, a polyphenol, a quercetin O-glucoside and a trihydroxyflavone.

Quercetin 7,4'-diglucoside is a natural product found in Allium victorialis and Rhodomyrtus tomentosa with data available.

科学的研究の応用

Antioxidant Activity

Quercetin 7,4'-diglucoside exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Research indicates that the antioxidant activity of quercetin derivatives varies with their structural modifications. Specifically, the substitution of hydroxyl groups with glucose moieties can influence the radical stability and overall antioxidant capacity .

Comparative Antioxidant Activity Table

| Compound | Antioxidant Activity (Rank) |

|---|---|

| Quercetin | Highest |

| Quercetin-4'-O-glucoside | High |

| Quercetin-5-O-glucoside | Moderate |

| Quercetin-7-O-glucoside | Lower |

| Quercetin-3-O-glucoside | Lowest |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects through various mechanisms. It inhibits pro-inflammatory cytokines and mediators, which can help in managing chronic inflammatory conditions. Studies have shown that quercetin can modulate pathways involved in inflammation, such as the NF-kB signaling pathway .

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, lung, and colon cancers. For instance:

- Breast Cancer : Quercetin enhances apoptosis in MCF-7 cells and sensitizes them to chemotherapy agents like doxorubicin .

- Liver Cancer : Nano-quercetin formulations have been developed to improve bioavailability and target liver tumors effectively .

Case Studies on Anticancer Effects

-

Breast Cancer Study :

- Objective : To evaluate the effects of quercetin on MCF-7 cells.

- Findings : Increased mRNA expression related to apoptosis; reduced multidrug resistance protein expression.

-

Liver Cancer Study :

- Objective : To assess the efficacy of quercetin-loaded nanoparticles.

- Findings : Inhibition of tumor growth by approximately 59% in HepG2 cell lines.

Cardiovascular Health

This compound may also play a role in cardiovascular health by improving endothelial function and reducing blood pressure. Its antioxidant properties contribute to the protection against oxidative damage associated with cardiovascular diseases .

Applications in Food Industry

Due to its health benefits, this compound is increasingly utilized as a natural preservative and functional ingredient in food products. Its antioxidant properties help extend shelf life and enhance nutritional value .

特性

CAS番号 |

42900-82-3 |

|---|---|

分子式 |

C27H30O17 |

分子量 |

626.52 |

IUPAC名 |

3,5-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(32)20(35)23(38)26(43-14)40-9-4-11(31)16-13(5-9)41-25(22(37)19(16)34)8-1-2-12(10(30)3-8)42-27-24(39)21(36)18(33)15(7-29)44-27/h1-5,14-15,17-18,20-21,23-24,26-33,35-39H,6-7H2/t14-,15-,17-,18-,20+,21+,23-,24-,26-,27-/m1/s1 |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。